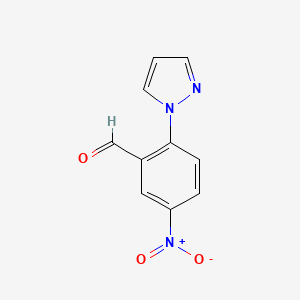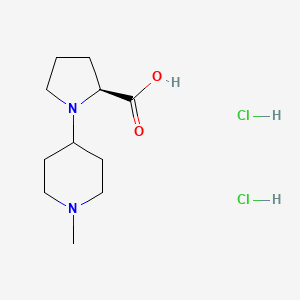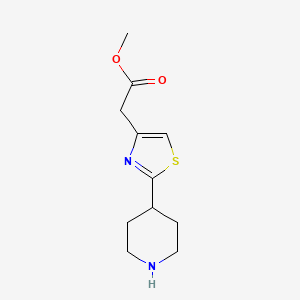![molecular formula C10H11NO3 B13572230 [1-(2-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13572230.png)
[1-(2-Nitro-phenyl)-cyclopropyl]-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2-Nitro-phenyl)-cyclopropyl]-methanol: is an organic compound with the molecular formula C10H11NO3 It is characterized by a cyclopropyl group attached to a methanol moiety, with a nitro group positioned on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Nitro-phenyl)-cyclopropyl]-methanol typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the nitro group. One common method involves the reaction of 2-nitrobenzyl chloride with cyclopropylmagnesium bromide in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity product.
化学反应分析
Types of Reactions:
Oxidation: [1-(2-Nitro-phenyl)-cyclopropyl]-methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2/Pd-C, NaBH4, ethanol or methanol as solvents.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl-cyclopropyl derivatives.
科学研究应用
Chemistry: [1-(2-Nitro-phenyl)-cyclopropyl]-methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s derivatives are explored for their potential pharmacological activities. Research is ongoing to evaluate its efficacy as an antimicrobial, anti-inflammatory, or anticancer agent.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its applications include the development of polymers, coatings, and adhesives.
作用机制
The mechanism of action of [1-(2-Nitro-phenyl)-cyclopropyl]-methanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components such as DNA, proteins, and lipids. These interactions can lead to various biological effects, including antimicrobial and anticancer activities. The compound’s ability to form covalent bonds with target molecules is a key aspect of its mechanism of action.
相似化合物的比较
- [1-(2-Nitro-phenyl)-cyclopropyl]-methanol
- [1-(2-Nitro-phenyl)-cyclopropyl]-ethanol
- [1-(2-Nitro-phenyl)-cyclopropyl]-propanol
Comparison: Compared to its analogs, this compound exhibits unique reactivity due to the presence of the methanol moiety. This functional group enhances its solubility and reactivity in various chemical reactions. Additionally, the position of the nitro group on the phenyl ring influences its electronic properties and reactivity, making it distinct from other similar compounds.
属性
分子式 |
C10H11NO3 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC 名称 |
[1-(2-nitrophenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H11NO3/c12-7-10(5-6-10)8-3-1-2-4-9(8)11(13)14/h1-4,12H,5-7H2 |
InChI 键 |
HLGRCBKLOYIOPL-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CO)C2=CC=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[(Carbamoylamino)imino]methyl}benzoic acid](/img/structure/B13572150.png)
![(3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B13572159.png)
![(3Z,5E)-1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one](/img/structure/B13572160.png)


![N-(8-aminooctyl)-3-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]oxy-propanamide](/img/structure/B13572182.png)



![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-6-fluorobenzamide](/img/structure/B13572213.png)
![n-Methyl-2-{5-methyl-2-[1-(methylamino)ethyl]phenoxy}acetamide](/img/structure/B13572214.png)


![Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate](/img/structure/B13572222.png)
